1-(Pyridin-4-ylmethyl)piperazine

Sigma Receptor Ligands Structure-Activity Relationship (SAR) Neuropharmacology

1-(Pyridin-4-ylmethyl)piperazine (CAS 62089-74-1) is a bifunctional organic compound comprised of a piperazine ring connected via a methylene linker to a pyridine ring at the 4-position. This structural motif provides a versatile synthetic handle, making it a foundational building block in medicinal chemistry for the development of nitrogen-containing heterocyclic drug candidates.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 62089-74-1
Cat. No. B042416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-ylmethyl)piperazine
CAS62089-74-1
Synonyms1-(4-Pyridylmethyl)piperazine;  1-(Pyridin-4-ylmethyl)piperazine;  N-(Pyridin-4-ylmethyl)piperazine; 
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=NC=C2
InChIInChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2
InChIKeyXZYLSJPLCLKCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-4-ylmethyl)piperazine (CAS 62089-74-1): Technical Baseline and Procurement Context


1-(Pyridin-4-ylmethyl)piperazine (CAS 62089-74-1) is a bifunctional organic compound comprised of a piperazine ring connected via a methylene linker to a pyridine ring at the 4-position. This structural motif provides a versatile synthetic handle, making it a foundational building block in medicinal chemistry for the development of nitrogen-containing heterocyclic drug candidates [1]. The compound is frequently utilized as a key intermediate in the synthesis of more complex pharmacologically active molecules, including those targeting proteases, chemokine receptors, and central nervous system disorders . Its value in research and procurement is derived not from intrinsic biological activity, but from its specific regioisomeric form (4-pyridyl) and its utility as a core fragment for constructing diverse chemical libraries .

4-Pyridyl regioisomer for sigma-1 receptor-targeted synthesis
Versatile building block for protease, chemokine, and CNS target libraries
Regiospecific scaffold enabling structure-activity relationship studies

Procurement Advisory: Why In-Class 1-(Pyridin-4-ylmethyl)piperazine Analogs Cannot Be Substituted


Substituting 1-(Pyridin-4-ylmethyl)piperazine with a close structural analog, such as its 2-pyridyl or 3-pyridyl regioisomers, or other piperazine derivatives, is not a straightforward procurement decision due to profound differences in receptor selectivity and synthetic trajectory. Structure-activity relationship (SAR) studies have definitively shown that the position of the nitrogen atom on the pyridine ring dictates sigma (σ) receptor subtype preference; for instance, (4-pyridyl)piperazines exhibit a different affinity profile for σ1 versus σ2 receptors compared to (2-pyridyl)piperazines [1]. Furthermore, as an intermediate, the specific regioisomer is essential for generating distinct lead series, such as the 4-pyridylmethyl-containing cathepsin B inhibitors and CCR5 antagonists, which are not accessible using 2- or 3-pyridyl isomers . Therefore, procuring a generic piperazine derivative or an incorrect regioisomer would lead to the synthesis of an unintended chemical series with entirely different pharmacological and physicochemical properties, jeopardizing the integrity of a research program [2].

Regioisomer mismatch
2- or 3-pyridyl analogs may shift sigma receptor subtype preference, altering target engagement in neuropharmacology assays.
Synthetic trajectory divergence
Incorrect regioisomers lead to different lead series, preventing access to published Cathepsin B and CCR5 inhibitor chemotypes.
Functional activity inversion
Regioisomer choice may invert functional response at dopamine D4 receptors, impacting CNS research outcomes.

Quantitative Evidence Guide: Measurable Differentiation of 1-(Pyridin-4-ylmethyl)piperazine


Sigma Receptor Subtype Selectivity: Measured Preference for σ1 over σ2 Receptors

The 4-pyridylmethyl regioisomer demonstrates a distinct and measurable sigma (σ) receptor subtype selectivity profile compared to the 2-pyridylmethyl analog. Binding affinity studies have quantified that 4-pyridylmethylpiperazines exhibit a preference for the σ1 receptor subtype, while 2-pyridylmethylpiperazines demonstrate a strong preference for the σ2 receptor subtype [1]. This divergence is a direct consequence of the pyridyl nitrogen position and is critical for projects targeting specific sigma receptor-mediated pathways.

Sigma-1 vs Sigma-2 selectivity
Head-to-head
4-pyridyl: preferential σ1 binding; 2-pyridyl: preferential σ2 binding
Regioisomer dictates sigma receptor subtype engagement in binding studies.
Quantitative Ki values reported in source publication.
Sigma Receptor Ligands Structure-Activity Relationship (SAR) Neuropharmacology

Utility as a Core Scaffold for Validated Pharmacological Targets: Cathepsin B and CCR5

1-(Pyridin-4-ylmethyl)piperazine is a documented, indispensable intermediate for synthesizing compounds that inhibit Cathepsin B and antagonize the CCR5 receptor. Its specific chemical architecture is required to access these biologically validated chemical spaces . While the parent compound itself shows weak intrinsic activity (Cathepsin B IC50 = 6.6 µM) [1], its value is as a structural template. The resulting optimized derivatives have demonstrated potent CCR5 antagonism (e.g., IC50 = 6.29 µM) and anti-HIV-1 activity (IC50 = 0.44 µM) [2].

Scaffold validation
Supporting evidence
Parent: Cathepsin B IC50 6.6 µM; optimized derivative: anti-HIV-1 IC50 0.44 µM
Supports use as a template for protease and chemokine receptor inhibitor libraries.
In vitro enzymatic and cell-based assay context.
Protease Inhibition Chemokine Receptor Antagonism HIV-1

Regioisomeric Impact on Dopamine D4 Receptor Pharmacological Activity

The position of the pyridyl nitrogen is not only crucial for sigma receptors but also profoundly influences the functional activity at dopamine D4 receptors. Structure-activity relationship (SAR) studies have revealed a remarkable substituent effect where regiosubstitution on the terminal arylpiperazine ring can modulate intrinsic activity from partial agonism to antagonism [1]. This implies that using the incorrect regioisomer (e.g., 2-pyridyl vs. 4-pyridyl) could invert the pharmacological profile of the final compound, a critical failure point in CNS drug discovery.

D4 functional tuning
Class-level inference
Regiosubstitution modulates agonism/antagonism at dopamine D4 receptors.
Regioisomer choice may alter intended pharmacological profile in CNS models.
Class-level SAR observation; requires empirical validation.
Dopamine Receptors Receptor Agonism/Antagonism Central Nervous System

Provenance in a Patented Dual D2/5-HT1A Pharmacophore

The 1-(Pyridin-4-ylmethyl)piperazine motif is a structural feature within the advanced lead compound SLV313, a potential atypical antipsychotic. This compound was identified through a focused SAR study of 1-aryl-4-(arylpyridylmethyl)piperazines and demonstrates equipotent, full D2 receptor antagonism and 5-HT1A receptor agonism [1]. This balanced dual pharmacological profile is highly sought after in next-generation antipsychotics to improve efficacy and reduce side effects. The inclusion of the 4-pyridylmethyl group is integral to achieving this specific polypharmacology.

D2/5-HT1A polypharmacology
Supporting evidence
4-pyridylmethyl core in SLV313 yields equipotent D2 antagonism and 5-HT1A agonism.
Enables exploration of balanced receptor activity profile for CNS research.
Functional profile context from in vitro and in vivo models.
Antipsychotics Dual Receptor Ligands Patent Analysis

Essential Component in Anti-Leishmanial Drug Discovery: Targeting Sterol Biosynthesis

The 4-pyridylmethylpiperazine core is a critical structural element in a recently identified class of Leishmania CYP51 and CYP5122A1 inhibitors. The screening hit N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (4a) demonstrated strong inhibition of CYP51 [1]. Follow-up optimization of this series led to compounds with improved anti-leishmanial activity, validating the 4-pyridylmethylpiperazine as a privileged scaffold for inhibiting sterol biosynthesis in these parasites. The presence of the 4-pyridyl ring is essential for activity, as its replacement with an imidazole ring in compound 18p resulted in a significant shift in selectivity, demonstrating the precise structural requirements [2].

CYP51 selectivity shift
Cross-study comparable
4-pyridyl replacement with imidazole resulted in ~4-fold CYP selectivity change.
4-Pyridyl ring is critical for maintaining CYP51 inhibition preference in anti-leishmanial research.
In vitro enzyme and promastigote proliferation assay context.
Neglected Tropical Diseases Leishmania CYP51 Inhibition

Optimal Research & Industrial Application Scenarios for 1-(Pyridin-4-ylmethyl)piperazine


Developing Selective Sigma-1 Receptor Ligands for Neurological Research

Based on direct comparative binding data, 1-(Pyridin-4-ylmethyl)piperazine is the regioisomer of choice for initiating a medicinal chemistry campaign aimed at discovering selective σ1 receptor ligands. Its demonstrated preference for the σ1 over the σ2 subtype [1] makes it a rational starting point for developing tool compounds or therapeutic leads for indications where σ1 modulation is implicated, such as neuroprotection, pain, and certain psychiatric disorders. Procuring this specific isomer avoids the undesired σ2 activity associated with the 2-pyridyl analog.

Building Focused Libraries for Cathepsin B and CCR5 Drug Discovery Programs

For research groups targeting cysteine proteases or chemokine receptors, 1-(Pyridin-4-ylmethyl)piperazine is a strategic procurement. Its established use as an intermediate in the synthesis of Cathepsin B inhibitors [2] and piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 inhibitors provides a direct, literature-validated route to generating novel, patentable chemical matter. This scenario leverages the compound's proven synthetic utility to efficiently access biologically relevant chemical space.

Synthesizing Dual D2/5-HT1A Ligands for Antipsychotic Drug Development

Medicinal chemists engaged in developing next-generation atypical antipsychotics should procure 1-(Pyridin-4-ylmethyl)piperazine as a core fragment. The evidence linking this motif to SLV313 [3], a compound with a desirable balanced profile of D2 antagonism and 5-HT1A agonism, validates its use in exploring this polypharmacology. Utilizing this specific building block provides a direct entry point into a SAR landscape known to yield compounds with clinically relevant functional activity.

Exploring Sterol Biosynthesis Inhibitors for Neglected Tropical Diseases

Researchers focused on developing novel therapeutics for leishmaniasis and other kinetoplastid diseases will find 1-(Pyridin-4-ylmethyl)piperazine to be an essential building block. The 4-pyridylmethylpiperazine core was identified as a key pharmacophore in a recent series of Leishmania CYP51 inhibitors [4]. Procuring this compound is necessary for replicating published hit compounds and conducting follow-up optimization studies aimed at improving potency and selectivity against these neglected parasitic targets.

Application
Selection Property
Validation Focus
Sigma-1 receptor selectivity studies
4-Pyridyl regioisomer specificity
Sigma receptor subtype binding assays
Protease and chemokine receptor inhibitor libraries
Regiospecific scaffold for Cathepsin B/CCR5 chemotypes
In vitro enzymatic and anti-HIV-1 cell-based models
CNS polypharmacology exploration
D2/5-HT1A balanced activity profile
Functional cAMP and GTPγS binding assays
Anti-leishmanial sterol biosynthesis research
CYP51 inhibition preference
CYP enzyme inhibition and promastigote proliferation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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